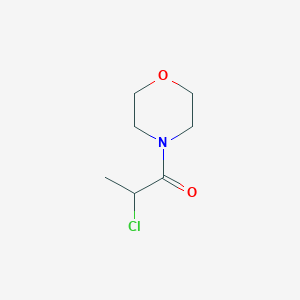

4-(2-Chloropropanoyl)morpholine

Description

Significance of N-Acylmorpholine Derivatives in Contemporary Organic Synthesis

Morpholine (B109124), a heterocyclic compound featuring both amine and ether functional groups, and its derivatives are of considerable importance in modern organic synthesis. wikipedia.orgchemicalbook.com The morpholine ring is considered a "privileged structure" in medicinal chemistry, as its incorporation into a molecule can enhance pharmacological activity and improve pharmacokinetic properties. e3s-conferences.org N-acylmorpholine derivatives, a subset of these compounds, are widely utilized as building blocks in the creation of a diverse range of commercially valuable products. e3s-conferences.orgatamankimya.com

In the pharmaceutical industry, morpholine derivatives are integral to the synthesis of various therapeutic agents, including antibiotics, anticancer drugs, and antifungals. e3s-conferences.org For instance, the antibiotic linezolid (B1675486) and the anticancer agent gefitinib (B1684475) are synthesized using morpholine as a key structural component. wikipedia.orgchemicalbook.comchemicalbook.com

The agrochemical sector also relies heavily on morpholine derivatives, particularly as fungicides for cereal crops. chemicalbook.comatamankimya.com These compounds, known as ergosterol (B1671047) biosynthesis inhibitors, include fungicides like amorolfine (B1665469) and fenpropimorph. chemicalbook.com

Beyond pharmaceuticals and agrochemicals, N-acylmorpholine derivatives serve as crucial intermediates in the production of rubber vulcanization accelerators, corrosion inhibitors, and optical brighteners. chemicalbook.comatamankimya.com Their utility as solvents and catalysts in various chemical reactions further underscores their versatility in both industrial and research settings. e3s-conferences.org The ability of the morpholine moiety to act as a versatile scaffold allows for the development of a wide array of compounds with tailored properties. e3s-conferences.org

Rationale for Dedicated Investigation of 4-(2-Chloropropanoyl)morpholine as a Key Building Block

4-(2-Chloropropanoyl)morpholine is a specific N-acylmorpholine derivative that serves as a valuable building block in organic synthesis. Its utility stems from the presence of reactive functional groups that can be readily modified to create more complex molecules. The core structure consists of a morpholine ring acylated with a 2-chloropropanoyl group.

The presence of the chlorine atom at the second position of the propanoyl chain makes it a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse molecular architectures. The morpholine amide itself is a stable functional group, providing a robust scaffold for further chemical transformations.

The investigation of 4-(2-Chloropropanoyl)morpholine is driven by its potential as a precursor to more complex molecules with potential applications in medicinal chemistry and materials science. For example, similar chloro-substituted morpholine derivatives are used in the synthesis of various biologically active compounds. jocpr.com The specific arrangement of the chloro- and propanoyl- moieties in 4-(2-Chloropropanoyl)morpholine offers a unique combination of reactivity and structural features, making it a target for synthetic chemists aiming to develop novel compounds.

Below are the key chemical properties of 4-(2-Chloropropanoyl)morpholine:

| Property | Value |

| CAS Number | 54022-76-3 |

| Molecular Formula | C7H12ClNO2 |

| Molecular Weight | 177.63 g/mol |

| Purity | 90% |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGATHCAVJHHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336323 | |

| Record name | 4-(2-Chloropropanoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54022-76-3 | |

| Record name | 4-(2-Chloropropanoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Chloropropanoyl Morpholine

Direct N-Acylation of Morpholine (B109124) with 2-Chloropropanoyl Chloride

The most common and direct method for synthesizing 4-(2-chloropropanoyl)morpholine involves the N-acylation of morpholine with 2-chloropropanoyl chloride. This reaction is a specific example of the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride.

Reaction Conditions and Catalytic Considerations

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or an aqueous solution of a base such as sodium hydroxide. The choice of solvent is also crucial, with dichloromethane (B109758) or diethyl ether being frequently employed.

The reaction is often performed at low temperatures, typically between 0 and 10°C, to control the exothermic nature of the reaction and minimize potential side reactions. A study on the synthesis of 4-(2-chloroacetyl)morpholine, a related compound, utilized triethylamine as a catalyst and diethyl ether as a solvent at a temperature of 5-10°C. jocpr.com Another similar synthesis of 4-(2-chloroethyl)morpholine (B1582488) was conducted in dichloromethane at 0°C with a catalytic amount of DMF, followed by heating. chemicalbook.comchemicalbook.com

The use of a catalyst can be beneficial. While the reaction can proceed without a catalyst, the presence of a base like triethylamine or pyridine (B92270) can accelerate the reaction rate. google.com In some instances, N,N-dimethylformamide (DMF) has been used as a catalyst. chemicalbook.comchemicalbook.com

Table 1: Reaction Conditions for the N-Acylation of Morpholine

| Parameter | Condition | Source |

| Acylating Agent | 2-Chloropropanoyl Chloride | oakwoodchemical.com |

| Amine | Morpholine | jocpr.com |

| Solvent | Dichloromethane, Diethyl Ether | jocpr.comchemicalbook.com |

| Base/Catalyst | Triethylamine, Pyridine, NaOH, DMF | jocpr.comchemicalbook.comgoogle.com |

| Temperature | 0-10°C | jocpr.comchemicalbook.com |

Mechanistic Analysis of Amide Bond Formation via Nucleophilic Attack

The formation of the amide bond in this reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the morpholine molecule, possessing a lone pair of electrons, acts as a nucleophile. jocpr.comalgoreducation.com It attacks the electrophilic carbonyl carbon of the 2-chloropropanoyl chloride.

This initial attack leads to the formation of a tetrahedral intermediate. algoreducation.com In this intermediate, the carbonyl oxygen atom carries a negative charge, and the nitrogen atom has a positive charge. The reaction then proceeds by the elimination of the chloride ion, which is a good leaving group. Simultaneously, the carbonyl double bond is reformed. libretexts.org The protonated amide is then deprotonated by the base present in the reaction mixture to yield the final product, 4-(2-chloropropanoyl)morpholine, and the corresponding salt of the base.

Optimization of Synthetic Parameters for Enhanced Yield and Purity

To maximize the yield and purity of 4-(2-chloropropanoyl)morpholine, several synthetic parameters can be optimized. These include:

Stoichiometry of Reactants: Using a slight excess of morpholine can ensure the complete consumption of the more expensive 2-chloropropanoyl chloride. However, this may complicate the purification process. Careful control of the stoichiometry is therefore important.

Choice and Amount of Base: The base should be strong enough to effectively neutralize the HCl produced but not so strong as to cause unwanted side reactions. The amount of base should be at least stoichiometric to the amount of HCl generated.

Reaction Temperature: Maintaining a low temperature helps to control the reaction rate and prevent the formation of byproducts.

Order of Addition: Typically, the acyl chloride is added slowly to the solution of morpholine and the base to maintain a low concentration of the reactive acyl chloride and control the exothermicity of the reaction.

Purification Method: After the reaction is complete, the product is typically isolated by extraction and then purified by distillation or crystallization to remove unreacted starting materials, the salt of the base, and any byproducts.

Stereoselective Approaches to Chiral 4-(2-Chloropropanoyl)morpholine Synthesis

The synthesis of specific stereoisomers of 4-(2-chloropropanoyl)morpholine is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. This requires the use of stereoselective synthetic methods.

Utilization of Chiral 2-Chloropropanoyl Precursors

A straightforward approach to obtaining a specific enantiomer of 4-(2-chloropropanoyl)morpholine is to start with a chiral source of 2-chloropropanoyl chloride. Optically active 2-chloropropionyl chloride can be prepared from optically active lactic acid. google.comgoogle.com For instance, D-(+)-2-chloropropionyl chloride can be synthesized from L-lactic acid and thionyl chloride in the presence of a catalyst like pyridine. google.com

When this enantiomerically pure acyl chloride reacts with morpholine, the stereocenter is retained, leading to the formation of the corresponding enantiomer of 4-(2-chloropropanoyl)morpholine. This method relies on the availability of the chiral starting material in high enantiomeric purity.

Table 2: Synthesis of Chiral 2-Chloropropionyl Chloride

| Starting Material | Reagent | Catalyst | Product | Source |

| Optically Active Lactic Acid | Thionyl Chloride | Pyridine, Triethylamine, DMF, DMSO | Optically Active 2-Chloropropionyl Chloride | google.comgoogle.com |

Asymmetric Induction Strategies in Morpholine Acylation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, where a new chiral center is created under the influence of an existing chiral feature in the substrate, reagent, or catalyst. youtube.com In the context of morpholine acylation, this could involve several strategies.

One hypothetical approach could involve the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. However, this would add extra steps for the attachment and removal of the auxiliary.

Another strategy could be the use of a chiral catalyst. While direct catalytic asymmetric acylation of amines is an area of ongoing research, dual catalysis modes involving N-heterocyclic carbenes and photoredox catalysis have been reported for the α-acylation of tertiary amines. nih.govacs.org Such advanced catalytic systems could potentially be adapted for the asymmetric acylation of morpholine, although specific examples for the synthesis of 4-(2-chloropropanoyl)morpholine are not readily found in the literature.

The development of asymmetric hydrogenation of unsaturated morpholines using chiral catalysts to produce 2-substituted chiral morpholines has been reported, demonstrating the feasibility of creating chiral centers in the morpholine ring with high enantioselectivity. nih.govrsc.org This suggests that catalytic asymmetric methods are a promising avenue for the synthesis of chiral morpholine derivatives.

Spectroscopic and Structural Characterization of 4 2 Chloropropanoyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrals of the signals, a complete structural assignment of 4-(2-chloropropanoyl)morpholine can be achieved.

Proton (¹H) NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of 4-(2-chloropropanoyl)morpholine provides a precise map of the proton environments within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the morpholine (B109124) ring protons and the protons of the 2-chloropropanoyl group.

The eight protons of the morpholine ring appear as a complex multiplet in the range of δ 3.45-3.75 ppm. This signal overlap is typical for the methylene (B1212753) groups of the morpholine ring, which exist in different chemical and magnetic environments. The proton on the second carbon of the propanoyl chain, which is directly attached to the chlorine atom (-CH(Cl)-), is observed as a quartet at approximately δ 4.70 ppm. The splitting into a quartet is due to the coupling with the three protons of the adjacent methyl group. These methyl protons (-CH₃) resonate as a doublet at around δ 1.65 ppm, a result of their coupling to the single methine proton. The integration of these signals (8H, 1H, and 3H, respectively) confirms the proton count of the molecule.

Interactive Data Table: ¹H NMR Spectral Data for 4-(2-Chloropropanoyl)morpholine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.70 | Quartet (q) | 1H | -CH (Cl)CH₃ |

| 3.45-3.75 | Multiplet (m) | 8H | Morpholine ring protons |

| 1.65 | Doublet (d) | 3H | -CH(Cl)CH ₃ |

Carbon (¹³C) NMR Spectral Assignments and Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the number and type of carbon environments. The spectrum for 4-(2-chloropropanoyl)morpholine shows a total of seven distinct carbon signals, consistent with its molecular formula (C₇H₁₂ClNO₂).

The carbonyl carbon of the amide group is the most deshielded, appearing at a chemical shift of approximately δ 167.6 ppm. The four carbons of the morpholine ring are observed in two groups: the two carbons bonded to the ring's oxygen atom resonate at δ 66.9 and δ 66.7 ppm, while the two carbons bonded to the nitrogen atom appear at δ 46.6 and δ 42.9 ppm. The carbon atom bearing the chlorine (-CH(Cl)-) is found at δ 49.4 ppm. Finally, the methyl carbon of the propanoyl group gives a signal at δ 21.0 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for 4-(2-Chloropropanoyl)morpholine

| Chemical Shift (δ) ppm | Carbon Assignment |

| 167.6 | C =O (Amide) |

| 66.9 | Morpholine C-O |

| 66.7 | Morpholine C-O |

| 49.4 | -C H(Cl)CH₃ |

| 46.6 | Morpholine C-N |

| 42.9 | Morpholine C-N |

| 21.0 | -CH(Cl)C H₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Identification of Characteristic Vibrational Modes

While a specific, publicly available IR spectrum for 4-(2-chloropropanoyl)morpholine could not be located in the reviewed literature, the expected characteristic vibrational modes can be predicted based on its structure. A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a tertiary amide. The C-N stretching vibration of the amide is expected to appear in the range of 1200-1350 cm⁻¹. The morpholine moiety would show C-O-C stretching bands around 1115 cm⁻¹. Additionally, the C-Cl stretching vibration from the chloropropanoyl group would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be present in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

Molecular Ion Determination and Fragmentation Pattern Analysis

Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chloropropanoyl side chain. A common fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the morpholine cation or the 2-chloropropanoyl cation. Loss of a chlorine radical is another plausible fragmentation pathway.

Advanced Structural Elucidation Techniques

Advanced techniques provide critical insights into the precise atomic arrangement and conformational dynamics of molecules like 4-(2-chloropropanoyl)morpholine. These methods are essential for understanding its chemical behavior and potential interactions.

As of the current literature survey, a single-crystal X-ray structure of 4-(2-chloropropanoyl)morpholine has not been reported. However, the crystallographic analysis of closely related morpholine derivatives provides a solid foundation for predicting its structural parameters.

One such analogue, 1,2-dimorpholinoethane, has been structurally characterized by X-ray diffraction. mdpi.com The study revealed that the morpholine rings adopt a stable chair conformation. In a related Mannich base derived from morpholine, the morpholine ring was also observed to have a distinct chair configuration in the crystal structure. nih.gov

For N-acylpiperidines, which are structurally similar to N-acylmorpholines, X-ray crystallographic data from the Cambridge Structural Database has been used to analyze conformational preferences. nih.govacs.org These studies consistently show a preference for specific orientations of the acyl group relative to the ring.

Based on these analogues, the key crystallographic parameters for a representative N-acylmorpholine are presented in the table below. These values are derived from published data on similar structures and serve as a predictive model for 4-(2-chloropropanoyl)morpholine.

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P21/c or Pbca | Defines the symmetry elements within the unit cell. |

| Morpholine Ring Conformation | Chair | Indicates the puckering of the six-membered ring. |

| N-C(O) Bond Length | ~1.35 Å | Partial double bond character due to amide resonance. |

| C=O Bond Length | ~1.23 Å | Typical length for a carbonyl group in an amide. |

Morpholine Ring Conformation: The morpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov Spectroscopic and theoretical studies have confirmed that the chair form is the most stable. acs.org The presence of the oxygen atom introduces some differences compared to cyclohexane, including a preference for certain substituent orientations due to the exo-anomeric effect. nih.gov For N-substituted morpholines, the chair conformation remains the most favorable. acs.org

Acyl Chain Conformation: The orientation of the 2-chloropropanoyl group relative to the morpholine ring is governed by the principles of amide resonance and steric hindrance. The nitrogen lone pair participates in resonance with the carbonyl group, resulting in a partial double bond character for the N-C(O) bond. This planarity restricts rotation around this bond.

Studies on N-acylpiperidines, which serve as excellent models, have shown that pseudoallylic strain plays a significant role in determining the conformational preferences. nih.govacs.org This strain arises from the interaction between substituents on the nitrogen and the adjacent ring carbons. To alleviate this strain, the molecule adopts a conformation that minimizes these unfavorable interactions.

The key torsional angles that define the conformation of the acyl chain are:

ω (omega) angle (C-C-N-C(O)): This angle defines the rotation around the N-acyl bond. Due to the partial double bond character, this is typically close to 180° (trans) or 0° (cis), leading to a planar amide group.

φ (phi) angle (N-C(O)-C-Cl): This angle describes the rotation around the bond between the carbonyl carbon and the alpha-carbon of the propanoyl chain.

The conformational equilibrium of the acyl chain is influenced by a balance of steric and electronic effects. The bulky chlorine atom on the propanoyl chain will likely orient itself to minimize steric clashes with the morpholine ring.

| Structural Feature | Preferred Conformation | Governing Factors |

|---|---|---|

| Morpholine Ring | Chair | Minimization of torsional and angle strain. |

| Amide Bond (N-C(O)) | Planar (trans or cis) | Amide resonance, steric hindrance. |

| Acyl Chain Orientation | Extended to minimize steric interactions | Pseudoallylic strain, torsional strain. |

Chemical Reactivity and Transformations of 4 2 Chloropropanoyl Morpholine

Nucleophilic Substitution Reactions at the α-Chloro Position

The presence of a chlorine atom on the carbon alpha to the carbonyl group is the most significant feature influencing the reactivity of 4-(2-chloropropanoyl)morpholine. This arrangement makes the α-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles, proceeding typically through an SN2 mechanism.

Reactions with Amines and Nitrogen-Based Nucleophiles

4-(2-Chloropropanoyl)morpholine readily reacts with various nitrogen-based nucleophiles, including primary and secondary amines, hydrazine (B178648), and azides, to yield α-amino-substituted morpholine (B109124) amides. All amines possess a lone pair of electrons on the nitrogen atom, which initiates the nucleophilic attack on the electron-deficient α-carbon.

In a typical reaction, the amine's lone pair attacks the electrophilic carbon, displacing the chloride ion and forming a new carbon-nitrogen bond. jocpr.com For instance, the reaction of 4-(2-chloroacetyl)morpholine, a closely related compound, with substituted 2-aminobenzothiazoles or 2-amino-1,3,4-oxadiazoles proceeds in the presence of a base like potassium carbonate to afford the corresponding N-substituted products. jocpr.com The base is required to neutralize the hydrogen chloride generated during the reaction.

The azide (B81097) ion (N₃⁻) is a particularly effective nucleophile for this transformation. masterorganicchemistry.com Its reaction with α-chloro amides provides a pathway to α-azido amides, which are versatile intermediates. These intermediates can be subsequently reduced to form primary α-amino amides or used in cycloaddition reactions. masterorganicchemistry.com Similarly, hydrazine hydrate (B1144303) serves as a potent nucleophile, reacting with the α-chloro position. For example, morpholin-N-ethyl acetate, formed from morpholine and ethyl chloroacetate, reacts with hydrazine hydrate to yield morpholin-N-ethyl acetohydrazide. researchgate.net

| Reactant | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-(2-Chloroacetyl)morpholine | Substituted 2-aminobenzothiazole | 4-(2-(Substituted-benzothiazol-2-ylamino)acetyl)morpholine | K₂CO₃, absolute ethanol, reflux | jocpr.com |

| 4-(2-Chloroacetyl)morpholine | Substituted 2-amino-1,3,4-oxadiazole | 4-(2-(5-Substituted-1,3,4-oxadiazol-2-ylamino)acetyl)morpholine | K₂CO₃, absolute ethanol, reflux | jocpr.com |

| Alkyl Halides (General) | Sodium Azide (NaN₃) | Alkyl Azide | Various solvents (e.g., DMF) | masterorganicchemistry.comorganic-chemistry.org |

| Morpholin-N-ethyl acetate | Hydrazine Hydrate (H₂NNH₂·H₂O) | Morpholin-N-ethyl acetohydrazide | Ethanol | researchgate.net |

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

The α-chloro position can also be substituted by oxygen-based nucleophiles such as alcohols and phenols, leading to the formation of α-alkoxy and α-aryloxy derivatives, respectively. These reactions typically require basic conditions to deprotonate the alcohol or phenol, thereby generating a more potent alkoxide or phenoxide nucleophile. The negatively charged oxygen atom of the resulting species then attacks the electrophilic α-carbon, displacing the chloride.

For example, the reaction of 4-(2-chloropropanoyl)morpholine with an alcohol (R-OH) in the presence of a non-nucleophilic base would yield 4-(2-alkoxypropanoyl)morpholine. Phenols react similarly to yield α-phenoxy ethers. The reactivity of the oxygen nucleophile is influenced by its steric bulk and electronic properties. libretexts.org While specific documented examples for 4-(2-chloropropanoyl)morpholine are not prevalent in readily available literature, the transformation follows well-established principles of nucleophilic substitution on α-halo ketones. The synthesis of related compounds, such as 4-(2-chloroethyl)morpholine (B1582488) from 2-morpholinoethanol (B138140) using thionyl chloride, demonstrates the interchangeability of hydroxyl and chloro groups on an alkyl chain attached to a morpholine ring. chemicalbook.comnih.gov

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, particularly thiols (mercaptans), are highly effective in displacing the α-chloro group. Thiols are generally more nucleophilic than their corresponding alcohols due to the higher polarizability and lower electronegativity of sulfur. The reaction proceeds readily, often by first converting the thiol (R-SH) to its more nucleophilic conjugate base, the thiolate anion (R-S⁻), using a base.

The thiolate then attacks the α-carbon, leading to the formation of an α-thioether derivative, specifically 4-(2-(alkylthio)propanoyl)morpholine or 4-(2-(arylthio)propanoyl)morpholine. These reactions are typically rapid and efficient.

| Nucleophile Type | General Formula | Product Type | Key Reaction Features | Reference |

|---|---|---|---|---|

| Oxygen-based | R-OH (Alcohols), Ar-OH (Phenols) | α-Alkoxy/α-Aryloxy Amide | Requires base to form more nucleophilic alkoxide/phenoxide. | libretexts.org |

| Sulfur-based | R-SH (Thiols) | α-Thioether Amide | Highly nucleophilic, especially as thiolate anions (R-S⁻). |

Stereochemical Implications of α-Chloro Substitutions in Chiral 4-(2-Chloropropanoyl)morpholine

When the substrate is chiral, as is the case for 4-(2-chloropropanoyl)morpholine which has a stereocenter at the α-carbon, the stereochemical outcome of the substitution reaction is of significant interest. These nucleophilic substitution reactions at the chiral α-carbon are expected to proceed via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.

A hallmark of the SN2 mechanism is the inversion of stereochemical configuration at the reaction center. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). This "backside attack" forces the other three substituents on the carbon to invert their spatial arrangement, much like an umbrella turning inside out in the wind. Therefore, if the reaction starts with an (R)-enantiomer of 4-(2-chloropropanoyl)morpholine, the product formed after substitution with a nucleophile will have the (S)-configuration, and vice-versa. This stereospecificity is crucial in synthetic chemistry, particularly in the preparation of enantiomerically pure compounds. Studies on analogous nucleophilic substitutions of alcohols to alkyl chlorides confirm that these reactions proceed with stereochemical inversion. organic-chemistry.org

Transformations Involving the Amide Functionality

The amide bond in 4-(2-chloropropanoyl)morpholine is a resonance-stabilized and generally unreactive functional group. acs.org However, under certain, often harsh, conditions, it can be cleaved.

Hydrolytic Behavior and Cleavage Studies

Amide hydrolysis is the cleavage of the amide bond by reaction with water to yield a carboxylic acid and an amine. For 4-(2-chloropropanoyl)morpholine, hydrolysis would break the bond between the carbonyl carbon and the morpholine nitrogen, yielding 2-chloropropanoic acid and morpholine.

This transformation typically requires forcing conditions:

Acidic Hydrolysis : Heating the amide in the presence of a strong acid (e.g., HCl, H₂SO₄) and excess water leads to the formation of a carboxylic acid and the protonated amine (an ammonium (B1175870) salt). studyraid.comlibretexts.org The mechanism involves initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. studyraid.com

Basic Hydrolysis : Heating the amide with a strong base (e.g., NaOH, KOH) results in the formation of a carboxylate salt and the free amine. libretexts.org This process, often called saponification, is generally irreversible because the final deprotonation of the carboxylic acid by the strong base drives the reaction to completion.

Reductive Conversions to Corresponding Amines

The reduction of the amide functionality in 4-(2-chloropropanoyl)morpholine to the corresponding amine, 4-(2-aminopropanoyl)morpholine, represents a significant transformation. While direct reduction of the α-chloro amide to an amino amide is not extensively documented for this specific molecule, the reduction of amides, in general, is a well-established process in organic synthesis.

Strong reducing agents are typically required to effect the conversion of amides to amines. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly employed reagent for this purpose. masterorganicchemistry.comncert.nic.in The reaction involves the nucleophilic addition of a hydride ion to the amide carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate. A subsequent reduction of the iminium ion by another equivalent of hydride furnishes the amine. masterorganicchemistry.com This process is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com

More contemporary and selective methods for amide reduction have also been developed. For instance, transition metal-free catalytic systems, such as those based on abnormal N-heterocyclic carbene (aNHC) potassium complexes, have been shown to effectively reduce primary amides to their corresponding primary amines via hydroboration under mild conditions. nih.gov Such methods often exhibit broad substrate scope and excellent functional group tolerance. nih.gov While specific application to 4-(2-chloropropanoyl)morpholine is not detailed, these general methodologies provide a viable pathway for its reduction to the amine. It is important to note that the presence of the α-chloro substituent may influence the reaction, potentially leading to side reactions such as reductive dehalogenation depending on the chosen reducing agent and reaction conditions.

Reactivity of the Morpholine Nitrogen in the N-Acylated Context

The nitrogen atom of the morpholine ring in 4-(2-chloropropanoyl)morpholine is part of an amide linkage. This N-acylation significantly diminishes the nucleophilicity and basicity typically associated with a secondary amine. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, rendering it substantially less available for reactions with electrophiles.

In general, the acylation of amines to form amides is a common strategy to protect the amino group from participating in undesired reactions. ncert.nic.in The resulting amide is a stable functional group. Consequently, the morpholine nitrogen in 4-(2-chloropropanoyl)morpholine is largely unreactive under typical electrophilic conditions. Reactions that would readily occur with morpholine itself, such as further alkylation or acylation at the nitrogen, are not observed with its N-acylated derivatives like the title compound. Any significant reaction involving the morpholine ring would likely require harsh conditions that could lead to the cleavage of the amide bond itself.

Tandem and Cascade Reactions Utilizing 4-(2-Chloropropanoyl)morpholine

Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation without the isolation of intermediates, are highly efficient strategies for building molecular complexity. nih.govrsc.org α-Haloamides, such as 4-(2-chloropropanoyl)morpholine, possess the requisite functionality to potentially participate in such reaction sequences.

The α-halo amide unit can act as a precursor to electrophilic species or carbon-centered radicals. nih.gov For instance, under reductive conditions, the abstraction of the chlorine atom can generate a radical intermediate that could participate in subsequent intramolecular or intermolecular carbon-carbon bond-forming reactions. nih.gov Furthermore, α-haloamides have been employed in tandem reactions with other functional groups. For example, tandem reactions of 1,2-allenic ketones with α-halo ketones have been developed, showcasing the utility of the α-halo carbonyl motif in complex transformations. rsc.org

While the potential for 4-(2-chloropropanoyl)morpholine to engage in tandem and cascade reactions is evident from the known reactivity of related α-haloamides, specific examples utilizing this particular compound are not prevalent in the surveyed literature. The development of such reactions would likely focus on the generation of a reactive intermediate at the α-position, which could then trigger a cascade involving either a pre-existing functional group within the molecule or an external reaction partner.

Theoretical and Computational Studies on 4 2 Chloropropanoyl Morpholine

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic characteristics of molecules like 4-(2-chloropropanoyl)morpholine.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-(2-chloropropanoyl)morpholine, a typical DFT study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy structure.

The optimized geometry reveals key structural parameters. The morpholine (B109124) ring is expected to adopt a stable chair conformation. The amide bond (N-C=O) will exhibit partial double bond character, leading to a planar arrangement of the atoms involved. The presence of the electronegative chlorine atom and the carbonyl group influences the electron distribution across the entire molecule.

Illustrative DFT-Calculated Geometric Parameters:

The following table presents representative bond lengths and angles for the optimized geometry of 4-(2-chloropropanoyl)morpholine, as would be predicted by DFT calculations. These values are based on established data for similar chemical fragments. mdpi.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~1.23 Å | |

| C-N (amide) | ~1.36 Å | |

| C-Cl | ~1.79 Å | |

| C-C (propanoyl) | ~1.53 Å | |

| C-N (ring) | ~1.47 Å | |

| C-O (ring) | ~1.43 Å | |

| **Bond Angles (°) ** | ||

| O=C-N | ~121° | |

| N-C-C (propanoyl) | ~118° | |

| C-C-Cl | ~110° | |

| C-N-C (ring) | ~112° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net

HOMO: The HOMO is expected to be localized primarily on the morpholine ring, specifically involving the lone pairs of the nitrogen and oxygen atoms, and potentially the p-orbitals of the chlorine atom. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The LUMO is anticipated to be centered on the propanoyl group, particularly on the antibonding π* orbital of the carbonyl (C=O) group. This distribution makes the carbonyl carbon a primary site for nucleophilic attack.

Representative Quantum Chemical Parameters:

| Parameter | Description | Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | 6.7 eV |

| Ionization Potential (I) | ≈ -EHOMO | 7.5 eV |

| Electron Affinity (A) | ≈ -ELUMO | 0.8 eV |

Conformational Analysis and Energy Landscapes through Computational Methods

Computational methods can map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting geometry. The morpholine ring itself is generally stable in a chair conformation, but the orientation of the 2-chloropropanoyl group relative to this ring defines the major conformers. youtube.com Gauche and anti conformations are possible due to rotation around the C-C bond of the propanoyl moiety. youtube.com

The energy landscape is a visualization of this PES, showing energy minima (stable conformers) and saddle points (transition states between conformers). For 4-(2-chloropropanoyl)morpholine, the global minimum energy conformation would likely balance steric hindrance between the chloro-substituted ethyl group and the morpholine ring with favorable electronic interactions.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational flexibility of a molecule in a more realistic, dynamic environment, such as in a solvent. mdpi.com An MD simulation solves Newton's equations of motion for the atoms in the system over time, yielding a trajectory that reveals how the molecule moves, vibrates, and changes conformation. acs.org

For 4-(2-chloropropanoyl)morpholine, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and simulate its behavior over nanoseconds. This approach allows for the observation of:

Conformational Transitions: The simulation can show how the molecule transitions between different low-energy conformations identified in the static conformational analysis.

Solvent Effects: It reveals how interactions with solvent molecules (e.g., hydrogen bonding with water) can influence and stabilize certain conformations.

Flexibility of Moieties: The simulation quantifies the flexibility of different parts of the molecule, such as the wagging of the propanoyl side chain relative to the more rigid morpholine ring.

These simulations provide a deeper understanding of the molecule's dynamic behavior, which is crucial as its average conformation and flexibility can impact its biological activity and chemical reactivity.

In Silico Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models can predict the reactivity and selectivity of 4-(2-chloropropanoyl)morpholine in various chemical reactions. nih.govnih.govpurdue.edu

Mapping Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the carbonyl oxygen would be a site of strong negative potential, while the carbonyl carbon and the carbon bonded to the chlorine atom would be sites of positive potential.

Predicting Reaction Sites: Based on FMO analysis and MEP maps, key predictions can be made:

Nucleophilic Attack: The carbonyl carbon is a primary site for attack by nucleophiles, which could lead to the cleavage of the amide bond. The carbon atom attached to the chlorine is another electrophilic center, susceptible to nucleophilic substitution reactions (SN2 type), where a nucleophile displaces the chloride ion.

Electrophilic Attack: The nitrogen and oxygen atoms of the morpholine ring are potential sites for interaction with electrophiles, although the electron-withdrawing effect of the acyl group reduces the nucleophilicity of the morpholine nitrogen compared to unsubstituted morpholine.

Metabolic Pathway Prediction: In silico tools can also predict likely metabolic transformations. news-medical.netcreative-biolabs.comnih.govresearchgate.net For 4-(2-chloropropanoyl)morpholine, potential metabolic pathways could include:

Hydrolysis: Enzymatic hydrolysis of the amide bond to yield morpholine and 2-chloropropanoic acid.

Oxidation: Oxidation of the morpholine ring carbons, a common metabolic route for morpholine-containing compounds. e3s-conferences.org

Dehalogenation: Removal of the chlorine atom, potentially followed by further oxidation.

These computational predictions offer valuable hypotheses that can guide synthetic planning and metabolic studies, saving significant experimental time and resources.

Synthetic Applications and Utility of 4 2 Chloropropanoyl Morpholine

Role of 4-(2-Chloropropanoyl)morpholine as a Versatile Synthetic Intermediate

4-(2-Chloropropanoyl)morpholine, with the chemical formula C₇H₁₂ClNO₂, is a bifunctional organic molecule that serves as a highly effective intermediate in organic synthesis. oakwoodchemical.com Its utility stems from the presence of two key structural features: a stable morpholine (B109124) amide group and a reactive α-chloro-substituted propanoyl chain. The chlorine atom acts as an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile covalent attachment of the entire morpholino-propanoyl moiety to a wide range of molecular backbones.

The morpholine ring itself is not merely a passive carrier; its presence is often crucial for conferring desirable properties such as increased aqueous solubility, metabolic stability, and the ability to form key interactions with biological targets. nih.govresearchgate.net As a synthetic building block, 4-(2-Chloropropanoyl)morpholine provides a direct and efficient route for introducing this valuable pharmacophore, enabling chemists to systematically modify lead compounds in drug discovery programs. nih.gove3s-conferences.org

Scaffold for the Generation of Diverse Morpholine-Containing Structures

The true power of 4-(2-Chloropropanoyl)morpholine lies in its application as a central scaffold for generating libraries of structurally diverse molecules. nih.govnih.gov The predictable reactivity of its electrophilic center allows for coupling with a vast array of nucleophiles, leading to new and more complex chemical entities that retain the core morpholine motif.

A closely related analogue, 4-(2-chloroacetyl)morpholine, has been extensively used to demonstrate this principle. In one representative study, this scaffold was reacted with various substituted 2-aminobenzothiazoles and 5-substituted-2-amino-1,3,4-oxadiazoles. jocpr.com The nucleophilic amino group of these heterocycles displaces the chloride on the scaffold, forging a new carbon-nitrogen bond and yielding a series of novel morpholine-conjugated derivatives. jocpr.com This strategy highlights how a single, readily accessible intermediate can serve as the foundation for an entire family of compounds with potential applications in antimicrobial research. jocpr.comopenmedicinalchemistryjournal.com This approach is a clear example of diversity-oriented synthesis, where complexity is built upon a common core structure. researchgate.net The morpholine moiety has been successfully integrated into a variety of complex structures, including benzophenones and benzimidazoles, to explore their therapeutic potential. openmedicinalchemistryjournal.comnih.gov

Table 1: Generation of Diverse Structures from a Chloro-Acyl Morpholine Scaffold Data derived from reactions using the analogous compound 4-(2-chloroacetyl)morpholine. jocpr.com

| Starting Scaffold | Nucleophile | Resulting Structure Class |

| 4-(2-chloroacetyl)morpholine | Substituted 2-aminobenzothiazole | 2-(morpholin-4-yl-acetylamino)benzothiazoles |

| 4-(2-chloroacetyl)morpholine | Substituted 2-amino-1,3,4-oxadiazole | 2-(morpholin-4-yl-acetylamino)-1,3,4-oxadiazoles |

Contribution to the Development of Novel Synthetic Methodologies and Reagents

The use of well-defined, reactive building blocks like 4-(2-Chloropropanoyl)morpholine is fundamental to the advancement of synthetic methodologies. lifechemicals.com Its application facilitates the development of streamlined, multi-step syntheses and contributes to the toolkit of reagents available for creating complex molecules with desirable pharmacological profiles. e3s-conferences.org

The development of efficient synthetic pathways is a constant goal in medicinal chemistry. nih.gov Reagents that allow for the reliable introduction of privileged scaffolds like morpholine are key to this endeavor. For instance, methodologies involving the cyclization of intermediates derived from chloro-amides are used to create other important heterocyclic systems, such as morpholine-2-ones and 1,4-oxazepan-2-ones. researchgate.net The predictable reactivity of the α-chloro amide moiety in 4-(2-Chloropropanoyl)morpholine makes it an ideal candidate for similar applications in developing novel ring-forming strategies.

By providing a dependable and versatile starting point, this compound supports the principles of diversity-oriented synthesis, which aims to generate collections of structurally distinct small molecules for screening and biological investigation. nih.govresearchgate.net The continued synthesis and utilization of such morpholine-based reagents are driven by the persistent demand for new therapeutic agents, including antibiotics and anticancer drugs. e3s-conferences.orglifechemicals.com

Concluding Remarks and Future Research Perspectives for 4 2 Chloropropanoyl Morpholine

Current Challenges and Opportunities in the Synthesis and Derivatization of 4-(2-Chloropropanoyl)morpholine

The synthesis of 4-(2-chloropropanoyl)morpholine and related structures, such as 4-(2-chloroacetyl)morpholine, typically involves the reaction of morpholine (B109124) with a corresponding acyl chloride, like chloroacetyl chloride or 2-chloropropionyl chloride. jocpr.comresearchgate.net This method, while straightforward, presents challenges in controlling reaction conditions to maximize yield and purity, particularly on a larger scale. Key difficulties include managing the exothermic nature of the acylation reaction and preventing the formation of side products.

Opportunities for advancement lie in the development of more efficient and greener synthetic methodologies. This includes exploring alternative activating agents for the carboxylic acid, investigating flow chemistry processes for better reaction control and scalability, and using more environmentally benign solvents. mdpi.com Furthermore, the chlorine atom on the propanoyl group is a key site for derivatization. This reactive site allows for nucleophilic substitution reactions, opening up a wide array of possibilities for creating novel morpholine derivatives. mdpi.comjocpr.com The development of extensive libraries of these derivatives is a significant opportunity for applications in medicinal chemistry and materials science, where the morpholine scaffold is highly valued. e3s-conferences.org

Potential for Advanced Asymmetric Synthetic Strategies

The 2-chloropropanoyl group in 4-(2-chloropropanoyl)morpholine contains a chiral center, meaning the compound can exist as two enantiomers. While many applications may use the racemic mixture, the development of enantiomerically pure forms is a significant area of future research, particularly for pharmaceutical applications where stereochemistry is often critical for biological activity.

Advanced asymmetric synthetic strategies are a key avenue for exploration. This could involve the asymmetric hydrogenation of unsaturated morpholine precursors, a technique that has proven effective for creating chiral 2-substituted morpholines with high enantioselectivity. rsc.orgnih.gov Other potential methods include the use of chiral catalysts or auxiliaries during the acylation step or the enzymatic resolution of the racemic mixture. Developing scalable and cost-effective asymmetric syntheses would be a major step forward, enabling detailed studies of the biological activities of individual enantiomers and potentially leading to more potent and selective therapeutic agents. nih.gov

Exploration of Novel Chemical Transformations and Reaction Discovery

Beyond simple nucleophilic substitution at the chlorinated carbon, there is considerable scope for exploring novel chemical transformations of 4-(2-chloropropanoyl)morpholine. The presence of both an amide and an alkyl chloride offers multiple reaction sites. For instance, the development of new catalytic systems could enable cross-coupling reactions, expanding the range of substituents that can be introduced.

Future research could focus on intramolecular reactions to form new heterocyclic systems or on the controlled polymerization of derivatives to create novel functional materials. chemspeed.com The discovery of new reactions involving this scaffold could be accelerated by a deeper understanding of its reactivity profile. For example, exploring its behavior under various reaction conditions, such as with different bases, transition metal catalysts, or radical initiators, could unveil new synthetic pathways. researchgate.net The morpholine ring itself can also be a target for modification, although this is less common.

Integration with High-Throughput Synthesis and Automation

The creation of large, diverse libraries of chemical compounds is essential for modern drug discovery and materials science. nih.gov 4-(2-Chloropropanoyl)morpholine is an ideal building block for high-throughput synthesis due to the reactivity of its chloro group. Automated synthesis platforms can be employed to rapidly generate a wide array of derivatives by reacting 4-(2-chloropropanoyl)morpholine with a large set of nucleophiles in parallel. chemspeed.com

Integrating automated synthesis with high-throughput screening would allow for the rapid identification of compounds with desired biological or material properties. chemspeed.com This approach significantly accelerates the discovery process by exploring a vast chemical space in a short amount of time. nih.gov Future work in this area could involve the development of standardized, automated protocols for the synthesis and purification of 4-(2-chloropropanoyl)morpholine derivatives, making this chemistry accessible for broad screening campaigns. chemspeed.com The use of flow chemistry, in particular, can be automated to produce libraries of compounds with high purity and in sufficient quantities for initial testing. mdpi.com

Further Computational Modeling for Mechanistic Elucidation and Design

Computational modeling is a powerful tool for understanding reaction mechanisms and for designing new molecules with specific properties. For 4-(2-chloropropanoyl)morpholine, computational studies can provide valuable insights into its reactivity. For example, density functional theory (DFT) calculations could be used to model the transition states of nucleophilic substitution reactions, helping to predict which nucleophiles will react most efficiently and under what conditions.

Furthermore, computational methods can be used to design new derivatives with enhanced properties. By modeling the interactions of virtual libraries of 4-(2-chloropropanoyl)morpholine derivatives with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of the most promising candidates. This in silico screening can save significant time and resources compared to traditional experimental approaches. Future research in this area will likely involve the use of more sophisticated modeling techniques, including molecular dynamics simulations, to better understand the behavior of these molecules in biological systems and to guide the design of the next generation of morpholine-based compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chloropropanoyl)morpholine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, reacting morpholine with 2-chloropropanoyl chloride under basic conditions (e.g., sodium hydroxide) at 0–5°C to control exothermicity. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield . Kinetic studies using HPLC can monitor intermediate formation and optimize reaction time .

Q. Which spectroscopic techniques are most effective for characterizing 4-(2-Chloropropanoyl)morpholine?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the morpholine ring and chloropropanoyl moiety. Key signals include δ ~3.7 ppm (morpholine protons) and δ ~4.2 ppm (chlorinated CH) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 178.06) and fragmentation patterns .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl) validate functional groups .

Q. How can researchers address discrepancies in reported solubility data for this compound?

- Methodology : Use the shake-flask method (24-hour incubation in PBS at pH 7.4) to determine aqueous solubility. Compare results with computational predictions (e.g., LogP via ChemAxon). Conflicting data may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify crystalline vs. amorphous states .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic ambiguities in 4-(2-Chloropropanoyl)morpholine derivatives?

- Methodology : Employ single-crystal X-ray diffraction with SHELX software for refinement. For example, hydrogen bonding (C–H···O) and torsion angles can be analyzed to resolve disorder. SHELXL’s restraints (e.g., DFIX, DANG) improve model accuracy for chlorinated moieties .

Q. How does the chloropropanoyl group influence biological activity, and how can conflicting mechanistic data be reconciled?

- Methodology :

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays. Compare with non-chlorinated analogs to isolate the chloro group’s effect .

- Mechanistic studies : Conflicting DNA-binding vs. enzyme inhibition results may arise from concentration-dependent effects. Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular docking (AutoDock Vina) to predict target interactions .

Q. What advanced methods are used to assess metabolic stability and CYP450 interactions?

- Methodology :

- Microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) .

- CYP phenotyping : Use recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic pathways. Inhibitor studies (e.g., ketoconazole for CYP3A4) validate enzyme specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.